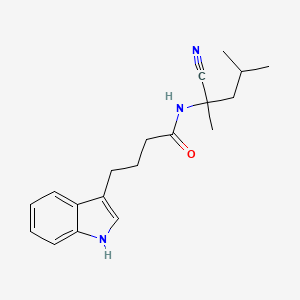
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide, also known as CDB-2914, is a synthetic steroid compound that has been extensively studied for its potential as a contraceptive and as a treatment for various reproductive disorders.
Wirkmechanismus
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide works by binding to the progesterone receptor and blocking the action of progesterone. This prevents the proliferation and differentiation of endometrial cells, which are necessary for pregnancy to occur. This compound also has anti-inflammatory properties, which may contribute to its effectiveness in treating conditions such as endometriosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the thickness of the endometrium, inhibit ovulation, and prevent implantation of a fertilized egg. It has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in treating conditions such as endometriosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide is its potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. It has also been shown to have potential as a treatment for various reproductive disorders. However, one of the limitations of this compound is that it has not been extensively studied in humans, so its safety and efficacy are still uncertain.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide. One area of research could be to further explore its potential as a treatment for endometriosis, uterine fibroids, and breast cancer. Another area of research could be to investigate its safety and efficacy in humans, particularly in the context of emergency contraception. Additionally, further research could be done to explore its mechanism of action and to identify potential side effects.
Synthesemethoden
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide is typically synthesized through a multistep process starting with the reaction of 1H-indole-3-carboxaldehyde with 1-cyano-1,3-dimethylbutane in the presence of a base. This is followed by the addition of butyl lithium and the subsequent reaction with 4-bromo-1-butene. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide has been studied extensively for its potential as a contraceptive and as a treatment for various reproductive disorders. It has been shown to have potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. It has also been studied for its potential as a treatment for endometriosis, uterine fibroids, and breast cancer.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-4-(1H-indol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-14(2)11-19(3,13-20)22-18(23)10-6-7-15-12-21-17-9-5-4-8-16(15)17/h4-5,8-9,12,14,21H,6-7,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEOOBIHJNCNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

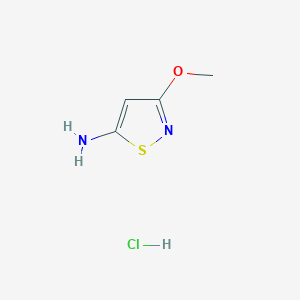
![5-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B2642684.png)
![4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2642686.png)
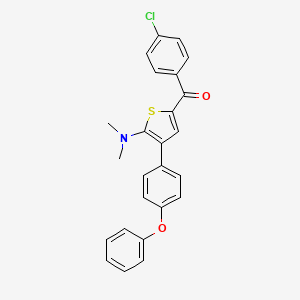
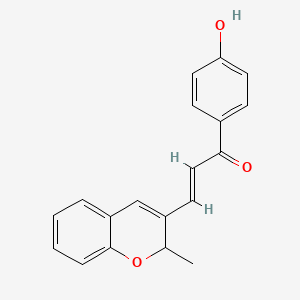

![Oxalic acid, tert-butyl 5-(aminomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2642692.png)
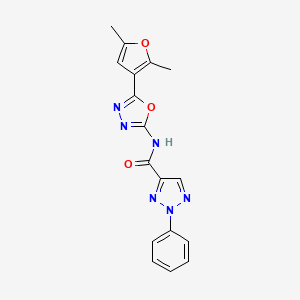

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2642697.png)
![(2E,NZ)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2642698.png)
![3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2642699.png)

